4-Chloro-2-m-tolyloxybenzaldehyde
Description
4-Chloro-2-m-tolyloxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 4-position and a meta-tolyloxy group (O-(3-methylphenyl)) at the 2-position of the benzaldehyde core. Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 258.69 g/mol. This compound is structurally significant due to the electron-withdrawing chloro group and the electron-donating alkoxy substituent, which influence its reactivity and physical properties. Benzaldehyde derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and organic synthesis, though specific applications for this compound require further exploration.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-2-(3-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-3-2-4-13(7-10)17-14-8-12(15)6-5-11(14)9-16/h2-9H,1H3 |
InChI Key |
LVOBJJPAGIRCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-m-tolyloxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-m-tolyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-2-m-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-m-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-m-tolyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-m-tolyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom and tolyloxy group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Chloro-2-m-tolyloxybenzaldehyde and Analogues
Key Observations:
Substituent Bulkiness: The m-tolyloxy group in the target compound introduces steric bulk and lipophilicity compared to the smaller methyl group in 4-Chloro-2-methylbenzaldehyde. This reduces aqueous solubility but enhances compatibility with nonpolar solvents . The benzyloxy group in 4-Benzyloxybenzaldehyde is even bulkier than m-tolyloxy, likely resulting in lower melting points and altered crystallization behavior .
Electronic Effects: The chloro group (electron-withdrawing) in all chloro-substituted analogues deactivates the aromatic ring, directing electrophilic substitution to specific positions. The hydroxy group in 5-Chloro-2-hydroxy-3-methylbenzaldehyde increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or water .
Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., Schiff base formation). However, steric hindrance from the m-tolyloxy or benzyloxy groups may slow such reactions compared to less-substituted analogues. The meta-tolyloxy substituent could participate in π-π stacking or hydrophobic interactions in supramolecular chemistry, a property less pronounced in methyl- or hydroxy-substituted derivatives.
Research Findings and Implications
- Synthetic Applications : 4-Chloro-2-methylbenzaldehyde is a precursor in pesticide synthesis, suggesting the target compound may serve similar roles with modified bioavailability due to its larger substituent .
- Pharmacological Potential: Hydroxy- and benzyloxy-substituted benzaldehydes exhibit antimicrobial and anti-inflammatory activities, implying that the m-tolyloxy variant could be explored for related bioactivities .
- Thermal Stability : The benzyloxy group’s thermal stability (observed in analogues) suggests that the m-tolyloxy group may also resist degradation at moderate temperatures, making it suitable for high-temperature reactions .
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